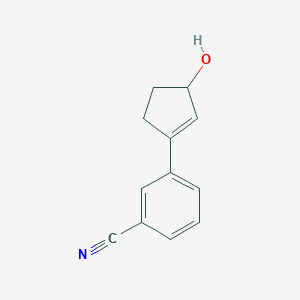
Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- is a chemical compound with a unique structure that combines a benzonitrile moiety with a cyclopentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost.
Industrial Production Methods: Industrial production of benzonitrile typically involves the ammoxidation of toluene, where toluene is reacted with ammonia and air in the presence of a catalyst to produce benzonitrile . This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions typically use reagents such as halogens and nitrating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Benzonitrile: A simpler structure without the cyclopentenyl group.
3-Hydroxybenzonitrile: Similar structure but lacks the cyclopentenyl group.
Uniqueness: Benzonitrile, 3-(3-hydroxy-1-cyclopenten-1-yl)- is unique due to the presence of both a hydroxy group and a cyclopentenyl group, which confer distinct chemical properties and reactivity compared to simpler benzonitrile derivatives .
Properties
CAS No. |
849697-80-9 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(3-hydroxycyclopenten-1-yl)benzonitrile |
InChI |
InChI=1S/C12H11NO/c13-8-9-2-1-3-10(6-9)11-4-5-12(14)7-11/h1-3,6-7,12,14H,4-5H2 |
InChI Key |
DDPAGEFHEBFRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC1O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
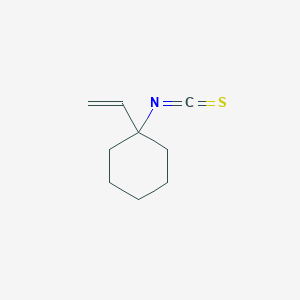

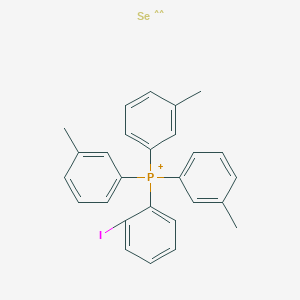
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

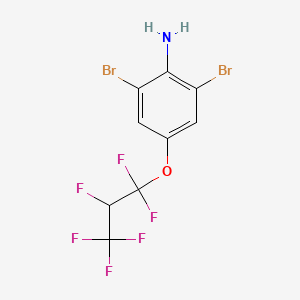
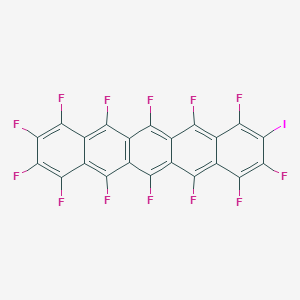

![4-[(2,3-Dimethylbutan-2-yl)oxy]phenol](/img/structure/B14181809.png)
